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molecular formula C7H6ClNO4S B1586880 (2-nitrophenyl)methanesulfonyl Chloride CAS No. 24974-75-2

(2-nitrophenyl)methanesulfonyl Chloride

Cat. No. B1586880
M. Wt: 235.65 g/mol
InChI Key: FUEFNUGYRWQHTH-UHFFFAOYSA-N
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Patent
US06852726B2

Procedure details

2-Nitro-α-toluenesulfonyl chloride (0.943 g, 4.0 mmole) was dissolved in dry dioxane (7 ml) and treated with a solution of dimethylamine (4 ml 2M solution in THF, 8.0 mmole), and stirred at room temperature for a total of 6 h. The reaction mixture was transferred to a separatory funnel and partitioned between ethyl acetate and water. The organic solution was washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness to afford the pure 2-nitrobenzyl-N,N-dimethylsulfonamide, 0.829 g (85% yield).
Quantity
0.943 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][S:11](Cl)(=[O:13])=[O:12])([O-:3])=[O:2].[CH3:15][NH:16][CH3:17]>O1CCOCC1>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][S:11]([N:16]([CH3:17])[CH3:15])(=[O:13])=[O:12])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
0.943 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)CS(=O)(=O)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for a total of 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CS(=O)(=O)N(C)C)C=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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